N-Phenylmaleimide

Catalog No.
S573852
CAS No.
941-69-5
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
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N-Phenylmaleimide

CAS Number

941-69-5

Product Name

N-Phenylmaleimide

IUPAC Name

1-phenylpyrrole-2,5-dione

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H

InChI Key

HIDBROSJWZYGSZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C=CC2=O

solubility

Sparingly soluble (NTP, 1992)

Synonyms

N-phenylmaleimide

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC2=O

The exact mass of the compound N-Phenylmaleimide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8183. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Phenylmaleimide (N-PMI) is a reactive, cyclic imide monomer primarily utilized as a thermal modifier and cross-linking agent in polymer chemistry. Characterized by its rigid five-membered maleimide ring conjugated with a phenyl group, N-PMI acts as a molecular scaffold that restricts polymer chain mobility. In industrial procurement, it is highly valued for its ability to dramatically increase the glass transition temperature (Tg) and heat deflection temperature (HDT) of styrenic resins (such as ABS and SAN) and PVC. Unlike volatile liquid modifiers, N-PMI is a stable yellow crystalline solid that readily dissolves in standard organic solvents like acetone, THF, and toluene, ensuring seamless integration into existing bulk, solution, or emulsion polymerization workflows .

Procuring generic thermal modifiers or closely related dienophiles instead of N-Phenylmaleimide introduces significant application risks. Substituting N-PMI with alpha-methylstyrene (AMS) requires substantially higher mass loadings to achieve equivalent thermal resistance, which can negatively impact the impact strength and processability of the final ABS or PVC compound [1]. Furthermore, attempting to use unsubstituted maleimide or N-alkylmaleimides (like N-ethylmaleimide) in Diels-Alder reactions or copolymerizations often leads to poor chemoselectivity, promoting unwanted conjugate (Michael) additions [2]. Conversely, substituting N-PMI with bismaleimides (BMIs) shifts the reaction from linear pendant modification to aggressive cross-linking, resulting in premature gelation, intractable networks, and severe embrittlement in thermoplastic matrices.

Superior Heat Deflection Temperature (HDT) Enhancement in ABS Resins

When modifying Acrylonitrile-Butadiene-Styrene (ABS) resins for high-temperature applications, N-Phenylmaleimide (N-PMI) acts as a highly efficient rigid molecular scaffold. Quantitative industrial data demonstrates that incorporating just 10% N-PMI into the ABS matrix increases the Heat Deflection Temperature (HDT) to 125–130 °C, compared to the 85–95 °C baseline of unmodified ABS [1]. Achieving a comparable thermal boost using traditional modifiers like alpha-methylstyrene (AMS) requires significantly higher mass loadings, which compromises the impact strength and processability of the final compound.

Evidence DimensionHeat Deflection Temperature (HDT)
Target Compound Data10% N-PMI loading yields an HDT of 125–130 °C
Comparator Or BaselineUnmodified ABS yields 85–95 °C; Alpha-methylstyrene (AMS) requires >20% loading for similar gains
Quantified Difference+30–40 °C improvement in HDT at 10% loading
ConditionsMelt blending or copolymerization into ABS matrices

Enables manufacturers to upgrade standard ABS for high-temperature applications while minimizing additive volume and preserving material toughness.

Absolute Chemoselectivity in Diels-Alder Cycloadditions

In the synthesis of dynamic covalent networks and specialty chemical intermediates via Diels-Alder chemistry, the choice of dienophile strictly dictates reaction purity. When reacting with 2-furanmethanethiol, N-Phenylmaleimide exhibits absolute chemoselectivity, yielding 95% of the target Diels-Alder cycloadduct with 0% conjugate addition [1]. In stark contrast, substituting N-PMI with N-ethylmaleimide under identical conditions results in a strong preference for unwanted conjugate (Michael) addition, severely limiting the yield of the desired cycloadduct.

Evidence DimensionCycloaddition vs. Conjugate Addition Yield
Target Compound Data95% Diels-Alder cycloadduct, 0% conjugate addition
Comparator Or BaselineN-Ethylmaleimide prefers conjugate (Michael) addition over cycloaddition
Quantified DifferenceComplete suppression of conjugate side-reactions compared to N-alkyl analogs
ConditionsReaction with 2-furanmethanethiol at room temperature

Guarantees predictable, high-yield adduct formation for specialty chemical intermediates and reversible polymer cross-linking without complex purification steps.

Highly Alternating Copolymerization Dynamics with Styrene

The processability and structural uniformity of heat-resistant copolymers depend heavily on monomer reactivity ratios. During free-radical copolymerization with styrene (M2), N-Phenylmaleimide (M1) exhibits reactivity ratios of r1 = 0.047 and r2 = 0.012, resulting in an r1 × r2 product of 0.0006 . This near-zero value indicates a nearly perfect alternating copolymerization sequence. Comparatively, standard vinyl or methacrylic monomers exhibit much higher products, leading to random or blocky sequence distributions that can cause localized brittleness and inconsistent thermal performance.

Evidence DimensionMonomer Reactivity Ratios (r1 × r2)
Target Compound Datar1 = 0.047, r2 = 0.012 (r1 × r2 = 0.0006)
Comparator Or BaselineStandard vinyl/acrylic monomers typically exhibit r1 × r2 values > 0.1
Quantified DifferenceNear-zero r1 × r2 product dictates a perfectly alternating sequence
ConditionsFree-radical copolymerization in solution or bulk

Ensures uniform distribution of the rigid imide rings along the polymer backbone, guaranteeing consistent thermal and mechanical properties across industrial resin batches.

High-HDT Automotive and Electronic ABS/PVC Components

N-PMI is the additive of choice for compounding high-heat ABS and PVC resins used in automotive interiors, engine compartment housings, and electronic enclosures. Its ability to raise the HDT by 30-40 °C at low loadings allows formulators to meet stringent thermal safety standards without transitioning to more expensive engineering plastics like polycarbonate [1].

Precursor for Reversible Cross-Linked Smart Materials

Due to its exceptional chemoselectivity and reactivity as a dienophile, N-PMI is highly effective in synthesizing dynamic covalent polymer networks via furan-maleimide Diels-Alder chemistry. It is prioritized over N-alkylmaleimides to ensure clean cycloaddition without conjugate addition side reactions, making it ideal for self-healing coatings and thermally reworkable adhesives[2].

Synthesis of High-Tg Alternating Copolymers

In the production of specialized engineering thermoplastics and compatibilizers, N-PMI is utilized for its near-perfect alternating copolymerization behavior with styrene. This ensures a uniform, predictable polymer architecture that maximizes glass transition temperature (Tg) enhancement while maintaining solubility in standard organic solvents and processability in subsequent manufacturing steps .

Physical Description

N-phenylmaleimide appears as yellow needles. (NTP, 1992)
OtherSolid

XLogP3

1.1

Boiling Point

324 °F at 12 mm Hg (NTP, 1992)

LogP

1.09 (LogP)

Melting Point

192 to 194 °F (NTP, 1992)
90.5 °C

UNII

9U9KT462VW

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (94.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (93.28%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (42.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (55.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50.75%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (50.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (93.28%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (60.45%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

941-69-5

Wikipedia

N-phenylmaleimide

General Manufacturing Information

Plastic material and resin manufacturing
1H-Pyrrole-2,5-dione, 1-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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